molecular formula C18H28BNO4 B13733429 N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Cat. No.: B13733429
M. Wt: 333.2 g/mol
InChI Key: WXJWDLOTODNNOK-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a chemical compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves the reaction of N,N-diethyl-2-bromoacetamide with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or water.

Major Products

    Oxidation: Boronic acids.

    Substitution: Substituted phenoxy derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H28BNO4

Molecular Weight

333.2 g/mol

IUPAC Name

N,N-diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C18H28BNO4/c1-7-20(8-2)16(21)13-22-15-11-9-14(10-12-15)19-23-17(3,4)18(5,6)24-19/h9-12H,7-8,13H2,1-6H3

InChI Key

WXJWDLOTODNNOK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N(CC)CC

Origin of Product

United States

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